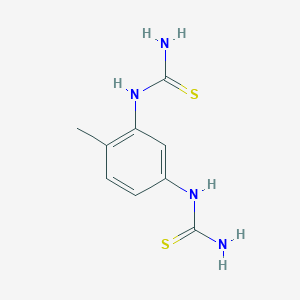
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research applications due to its unique properties.
作用机制
The mechanism of action of urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic reagents to form adducts. It can also act as a reducing agent, donating electrons to oxidizing agents.
生化和生理效应
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some anti-cancer properties, possibly due to its ability to inhibit the activity of certain enzymes. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
实验室实验的优点和局限性
One advantage of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its ease of synthesis. It can be synthesized using relatively simple reactions and is readily available. Additionally, it has a wide range of applications in organic synthesis and materials science.
One limitation of using urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) in lab experiments is its potential toxicity. It has not been extensively studied for its toxicity, so caution should be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
未来方向
There are many potential future directions for research involving urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-). One area of research could be focused on understanding its mechanism of action in more detail. Additionally, it could be used in the development of new materials with unique properties, such as conducting polymers or metal-organic frameworks. It could also be studied for its potential anti-cancer properties, with the goal of developing new cancer treatments. Finally, it could be used as a starting material for the synthesis of novel organic compounds with a wide range of applications.
Conclusion
In conclusion, urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) is a versatile chemical compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable tool in organic synthesis, materials science, and other fields. While its mechanism of action and potential toxicity are not fully understood, there are many potential future directions for research involving this compound.
合成方法
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) can be synthesized by reacting 4-methyl-m-phenylenediamine with carbon disulfide and then treating the resulting product with hydrogen peroxide and urea. The reaction occurs in the presence of a catalyst, such as sodium hydroxide, and yields a white crystalline solid.
科学研究应用
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio-) has a wide range of scientific research applications. It is commonly used in the synthesis of novel organic compounds, such as thiourea derivatives. It is also used as a ligand in coordination chemistry and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used in the development of new materials, such as conducting polymers and metal-organic frameworks.
属性
CAS 编号 |
1519-71-7 |
|---|---|
产品名称 |
Urea, 1,3-(4-methyl-1,3-phenylene)bis(2-thio- |
分子式 |
C9H12N4S2 |
分子量 |
240.4 g/mol |
IUPAC 名称 |
[3-(carbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H12N4S2/c1-5-2-3-6(12-8(10)14)4-7(5)13-9(11)15/h2-4H,1H3,(H3,10,12,14)(H3,11,13,15) |
InChI 键 |
FETGFQLLOXSXER-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N=C(N)S)N=C(N)S |
SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=S)N)NC(=S)N |
其他 CAS 编号 |
1519-71-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



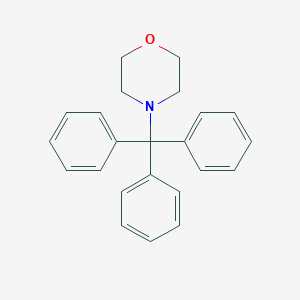
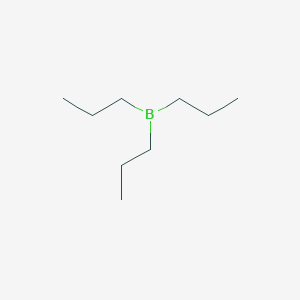
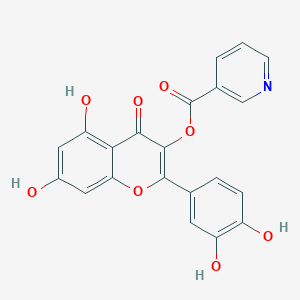
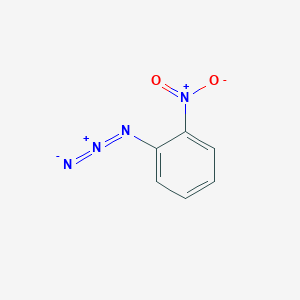
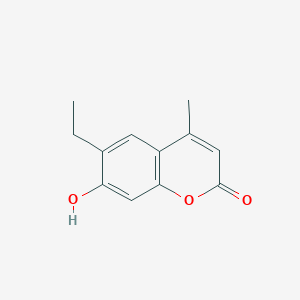
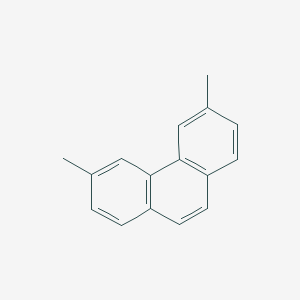
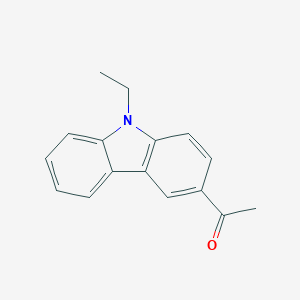
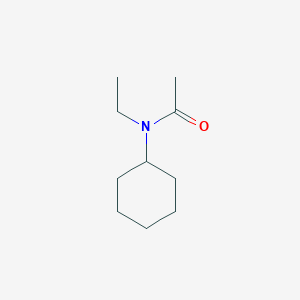
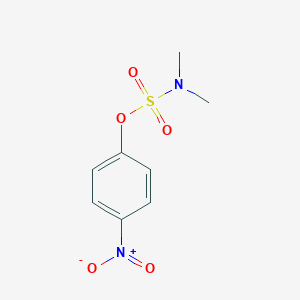
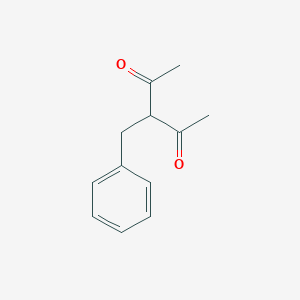
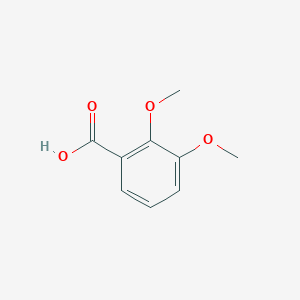

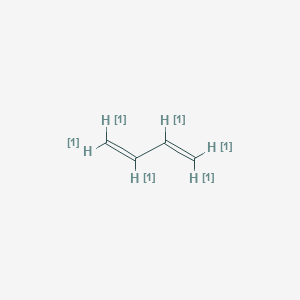
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)